2-amino-4-{5-[(2-bromophenoxy)methyl]-2,4-dimethylphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
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Overview
Description
2-AMINO-4-{5-[(2-BROMOPHENOXY)METHYL]-2,4-DIMETHYLPHENYL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE is a complex organic compound with a unique structure that includes a bromophenoxy group, a dimethylphenyl group, and a chromenyl cyanide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-4-{5-[(2-BROMOPHENOXY)METHYL]-2,4-DIMETHYLPHENYL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. These methods are designed to maximize efficiency and minimize waste, ensuring that the compound can be produced in sufficient quantities for research and commercial applications .
Chemical Reactions Analysis
Types of Reactions
2-AMINO-4-{5-[(2-BROMOPHENOXY)METHYL]-2,4-DIMETHYLPHENYL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives .
Scientific Research Applications
2-AMINO-4-{5-[(2-BROMOPHENOXY)METHYL]-2,4-DIMETHYLPHENYL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-AMINO-4-{5-[(2-BROMOPHENOXY)METHYL]-2,4-DIMETHYLPHENYL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 2-AMINO-4-BROMOPHENOL
- 2-AMINO-5-BROMOPYRIDINE
- 2-AMINO-4-{5-[(4-BROMOPHENOXY)METHYL]-2,4-DIMETHYLPHENYL}-4A,5,6,7-TETRAHYDRO-1,3,3(4H)-NAPHTHALENETRICARBONITRILE .
Uniqueness
What sets 2-AMINO-4-{5-[(2-BROMOPHENOXY)METHYL]-2,4-DIMETHYLPHENYL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C25H23BrN2O3 |
---|---|
Molecular Weight |
479.4 g/mol |
IUPAC Name |
2-amino-4-[5-[(2-bromophenoxy)methyl]-2,4-dimethylphenyl]-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile |
InChI |
InChI=1S/C25H23BrN2O3/c1-14-10-15(2)17(11-16(14)13-30-21-8-4-3-6-19(21)26)23-18(12-27)25(28)31-22-9-5-7-20(29)24(22)23/h3-4,6,8,10-11,23H,5,7,9,13,28H2,1-2H3 |
InChI Key |
PRDYZOAAQSCWHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1COC2=CC=CC=C2Br)C3C(=C(OC4=C3C(=O)CCC4)N)C#N)C |
Origin of Product |
United States |
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